molecular formula C9H18N2S B1290825 3-(Azepan-1-yl)propanethioamide

3-(Azepan-1-yl)propanethioamide

Cat. No.: B1290825
M. Wt: 186.32 g/mol
InChI Key: HFDGJOYJXFGSRS-UHFFFAOYSA-N
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Description

3-(Azepan-1-yl)propanethioamide is a thioamide derivative characterized by a seven-membered azepane ring attached to a propanethioamide backbone. The azepane ring introduces conformational flexibility and moderate electron-donating effects, while the thioamide (–C(S)NH₂) group enhances nucleophilicity, enabling participation in thiol-mediated reactions such as cyclizations and metal coordination . This compound is synthetically accessible via base-catalyzed annulation or condensation reactions, as demonstrated in studies involving carbenoid precursors .

Properties

Molecular Formula

C9H18N2S

Molecular Weight

186.32 g/mol

IUPAC Name

3-(azepan-1-yl)propanethioamide

InChI

InChI=1S/C9H18N2S/c10-9(12)5-8-11-6-3-1-2-4-7-11/h1-8H2,(H2,10,12)

InChI Key

HFDGJOYJXFGSRS-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CCC(=S)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(5,6-Dimethyl-1H-1,3-benzodiazol-1-yl)propanethioamide

  • Structural Features : Incorporates a benzimidazole core instead of an azepane ring. The aromatic benzimidazole promotes strong hydrogen bonding and dipole-dipole interactions due to its planar, electron-rich structure.
  • Reactivity : Enhanced nucleophilicity from the thioamide group facilitates thiol-based transformations. The benzimidazole framework enables selective reactivity in catalysis and molecular recognition, attributed to its rigid, conjugated system .
  • Applications : Used in contexts requiring precise steric and electronic control, such as enzyme inhibition or metal-organic frameworks.

2-(3-(Azepan-1-yl)-2-hydroxypropylthioacetic Acid

  • Structural Features : Combines azepane with a hydroxypropylthioacetic acid moiety. The thioacetic acid group (–SHCH₂COOH) enhances metal-chelating capability.
  • Reactivity : Demonstrated strong interaction with chromium (VI), suggesting utility in environmental remediation for heavy metal capture . The azepane ring likely reduces steric hindrance compared to smaller amines (e.g., pyrrolidine), improving accessibility for metal coordination.

3-(Dimethylamino)-2-(pyrrolidine-1-carbonothioyl)acrylonitrile (S1d)

  • Structural Features: Substitutes azepane with a smaller pyrrolidine (5-membered ring) and includes a dimethylamino group.
  • This compound participates in [4+1]-annulation reactions under palladium catalysis, yielding products like 1t with high crystallinity (m.p. 159–161°C) .
  • Comparison : The azepane analog (3-(azepan-1-yl)propanethioamide) likely exhibits lower melting points (e.g., 106–108°C for related compound 1s) due to reduced crystallinity from its flexible ring .

Data Table: Key Structural and Functional Comparisons

Compound Core Structure Key Functional Groups Melting Point (°C) Notable Reactivity/Applications Reference
This compound Azepane + propanethioamide Thioamide, tertiary amine N/A Nucleophilic thiol reactions, flexible
3-(5,6-Dimethylbenzimidazolyl)propanethioamide Benzimidazole + propanethioamide Thioamide, aromatic NH N/A Selective catalysis, H-bonding motifs
2-(3-(Azepan-1-yl)-2-hydroxypropyl)thioacetic Acid Azepane + thioacetic acid Thioacetic acid, hydroxyl N/A Chromium (VI) chelation
3-(Dimethylamino)-2-(pyrrolidine-1-carbonothioyl)acrylonitrile (1t) Pyrrolidine + acrylonitrile Thioamide, nitrile 159–161 High crystallinity, annulation reactions

Mechanistic and Functional Insights

  • Electronic Effects : Azepane’s electron-donating nature stabilizes intermediates in nucleophilic reactions, whereas benzimidazole’s aromaticity enhances π-π stacking and charge transfer .
  • Steric Influence : The seven-membered azepane ring reduces steric hindrance compared to pyrrolidine, improving substrate accessibility in catalytic cycles .
  • Metal Interaction : Thioamide-containing azepane derivatives show promise in metal capture (e.g., chromium), whereas benzimidazole analogs excel in biological targeting due to rigid, planar structures .

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